N-[(2E)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-ylidene]benzamide
Description
N-[(2E)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-ylidene]benzamide is a benzamide derivative featuring a 1,2,3-benzotriazole moiety linked via a methyl group to a 1,2-dihydropyridin-2-ylidene scaffold. This unique structure combines the electron-deficient benzotriazole ring, known for its role in corrosion inhibition and bioisosteric applications, with a conjugated dihydropyridin-ylidene system. The benzamide group may enhance binding affinity in biological systems, while the benzotriazole moiety could influence stability and solubility.
Properties
IUPAC Name |
N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-19(15-8-2-1-3-9-15)20-18-12-6-7-13-23(18)14-24-17-11-5-4-10-16(17)21-22-24/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFZICYKKHNIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C2C=CC=CN2CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-ylidene]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the preparation of the benzotriazole intermediate by reacting benzotriazole with an appropriate alkylating agent.
Formation of Dihydropyridine Intermediate: The dihydropyridine intermediate is synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling Reaction: The final step involves coupling the benzotriazole intermediate with the dihydropyridine intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Fully saturated piperidine derivatives.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Benzotriazole derivatives have been studied for their antimicrobial properties. Research indicates that compounds containing the benzotriazole structure exhibit activity against various pathogens, including bacteria and fungi. For instance, modifications to the benzotriazole scaffold can enhance its potency against specific microbes, making it a candidate for developing new antimicrobial agents .
Antiparasitic Properties
Studies have shown that certain benzotriazole derivatives possess antiparasitic activity. For example, compounds similar to N-[(2E)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-ylidene]benzamide have demonstrated effectiveness against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. These findings suggest that the compound could be further explored for its therapeutic potential against parasitic infections .
Anticancer Potential
Research into the anticancer properties of benzotriazole derivatives has revealed promising results. Compounds with similar structures have been shown to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the dihydropyridine moiety may enhance these effects by improving bioavailability and targeting specific cancer pathways .
Material Science
UV Stabilizers
Benzotriazoles are widely recognized for their UV-absorbing properties, making them valuable as stabilizers in plastics and coatings. The incorporation of this compound into polymer formulations could enhance the durability and longevity of materials exposed to UV radiation .
Corrosion Inhibitors
The compound's ability to form complexes with metal ions suggests its potential application as a corrosion inhibitor in metal coatings. Benzotriazole derivatives are known to protect metals from corrosion by forming a protective layer on their surfaces, thereby extending their lifespan in various environments .
Environmental Science
Photostabilizers in Agriculture
In agricultural applications, compounds like this compound can be used as photostabilizers in agrochemicals. This property helps maintain the efficacy of pesticides and herbicides when exposed to sunlight, thus improving their performance and reducing the frequency of application .
Wastewater Treatment Agents
Research has indicated that benzotriazole derivatives can be effective in removing pollutants from wastewater. Their ability to interact with various contaminants makes them suitable candidates for developing advanced materials for environmental remediation processes .
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against bacteria and fungi |
| Antiparasitic drugs | Targeting protozoan infections | |
| Anticancer therapies | Inducing apoptosis in cancer cells | |
| Material Science | UV stabilizers | Enhancing durability of plastics |
| Corrosion inhibitors | Protecting metals from environmental damage | |
| Environmental Science | Photostabilizers in agriculture | Improving agrochemical efficacy |
| Wastewater treatment agents | Removing pollutants effectively |
Mechanism of Action
The mechanism of action of N-[(2E)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, making it useful in coordination chemistry. The dihydropyridine ring can interact with biological receptors, potentially modulating their activity. The benzamide group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core Structure : Benzamide linked to a dihydropyridin-ylidene-benzotriazole hybrid.
- Key Functional Groups :
- Benzotriazole: Electron-deficient aromatic system.
- Dihydropyridin-ylidene: Conjugated, planar scaffold.
- Benzamide: Amide bond for hydrogen bonding.
Analog 1: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Core : Benzamide with a branched hydroxyalkyl substituent.
- Key Feature : N,O-bidentate directing group for metal-catalyzed C–H functionalization .
Analog 2: NT376 ()
- Core : Fluorinated benzamide with a trifluoromethyl-oxadiazole group.
- Key Feature : Designed for class IIa HDAC inhibition, with a polar oxadiazole enhancing target engagement .
Analog 3: 4a-h Derivatives ()
- Core : Benzamide with triazole-acryloyl substituents.
- Key Feature : 1,2,3-Triazole ring for kinase inhibition; bromophenyl group for lipophilic interactions .
Analog 4: Compound 2f ()
Physicochemical Properties
Key Differentiators of the Target Compound
Benzotriazole vs. Triazole/Imidazole : The benzotriazole’s larger aromatic system may enhance π-π stacking in biological targets compared to smaller triazoles (e.g., 4a-h derivatives) .
Dihydropyridin-ylidene Scaffold : Unlike saturated or alkylamine linkers in analogs (e.g., NT376), this conjugated system could improve electronic interactions in catalysis or binding .
Synthetic Complexity : Requires multi-step alkylation and condensation, contrasting with simpler acylations () or click chemistry () .
Biological Activity
N-[(2E)-1-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-ylidene]benzamide (CAS Number: 306990-92-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H15N5O |
| Molecular Weight | 329.36 g/mol |
| Boiling Point | 548.7 ± 52.0 °C (Predicted) |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) |
| pKa | 3.82 ± 0.70 (Predicted) |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Properties
This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it can inhibit the growth of certain bacterial strains by disrupting their enzymatic functions .
2. Anticancer Activity
Preliminary studies suggest that N-benzotriazolyl derivatives can induce apoptosis in cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways critical for cancer cell survival .
3. Enzyme Inhibition
The compound may act as an inhibitor of various enzymes, including those involved in metabolic pathways of pathogens and cancer cells. It is believed to form π–π stacking interactions and hydrogen bonds with target enzymes, leading to a decrease in their activity .
The biological activity of this compound can be attributed to its structural components:
- Benzotriazole Moiety : Known for its ability to interact with biological macromolecules through hydrogen bonding and π–π interactions.
- Dihydropyridine Structure : This structure is often associated with calcium channel blocking activity and may contribute to the modulation of cellular signaling pathways.
Case Studies
Several studies have been conducted to assess the biological efficacy of this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential use as a therapeutic agent against infections .
Case Study 2: Cancer Cell Lines
In vitro experiments on human cancer cell lines demonstrated that treatment with N-benzotriazolyl derivatives led to increased apoptosis rates compared to untreated controls. The study highlighted the compound's ability to activate caspase pathways involved in programmed cell death .
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Look for characteristic peaks:
- ¹H NMR : Key signals include:
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ via ESI-MS).
Methodological Tip : For complex splitting patterns, use 2D NMR (COSY, HSQC) to resolve overlapping signals .
How can researchers resolve contradictions in spectroscopic data arising from synthetic impurities or tautomeric forms?
Advanced Research Focus
Contradictions often stem from:
- Tautomerism : The dihydropyridine moiety may exhibit keto-enol tautomerism, altering NMR/IR profiles. Use variable-temperature NMR (e.g., 25°C vs. 60°C) to identify equilibrium shifts .
- Impurities : Residual DMSO in NMR samples can obscure signals. Dry samples thoroughly or use deuterated chloroform (CDCl₃) instead of DMSO-d₆ .
- Crystallographic Validation : Single-crystal X-ray diffraction (as in analogous benzotriazole derivatives) provides unambiguous structural confirmation .
Case Study : In a similar compound, discrepancies in IR carbonyl peaks (1653 vs. 1789 cm⁻¹) were resolved by confirming the absence of unreacted acid via titration .
What mechanistic insights explain the compound’s reactivity in multicomponent reactions (MCRs)?
Advanced Research Focus
The benzotriazole group acts as a nucleophilic catalyst , facilitating imine formation in MCRs. Key steps include:
Activation : EDCI/HOBt activates the carboxylic acid to an active ester intermediate.
Nucleophilic Attack : The dihydropyridine nitrogen attacks the activated carbonyl, forming a tetrahedral intermediate.
Rearomatization : Loss of HOBt regenerates the catalyst, closing the catalytic cycle .
Experimental Validation : Kinetic studies using in situ FT-IR show a linear increase in amide bond formation rate with HOBt concentration .
What strategies are effective for evaluating the compound’s biological activity in vitro?
Q. Advanced Research Focus
- Enzyme Assays : Test inhibition of kinases or proteases using fluorescence-based assays (e.g., ATPase activity via malachite green).
- Cell-Based Studies : Evaluate cytotoxicity in cancer lines (e.g., HepG2) via MTT assay. For antimicrobial activity, use MIC (minimum inhibitory concentration) testing against E. coli or S. aureus .
- Structural Analogs : Compare activity with derivatives like N-(2-(1H-benzimidazol-2-yl)phenyl)benzamide , which show enhanced binding to DNA gyrase .
Data Interpretation : Use dose-response curves (IC₅₀/EC₅₀ calculations) and molecular docking to correlate structure-activity relationships .
How can researchers mitigate safety risks during large-scale synthesis?
Q. Basic Research Focus
- Hazard Codes : Follow P210 (avoid heat/sparks) and P201 (pre-obtain safety protocols) guidelines .
- Ventilation : Use fume hoods to handle DMSO, which can penetrate skin.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal.
Methodological Tip : Scale reactions incrementally (e.g., 1 mmol → 10 mmol) to identify exothermic risks early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
